2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide
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Overview
Description
2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide typically involves multiple steps. One common route includes the following steps:
Formation of (E)-3-(furan-2-yl)prop-2-enoyl chloride: This intermediate is prepared by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with 3-phenylpropanoyl chloride: The (E)-3-(furan-2-yl)prop-2-enoyl chloride is then reacted with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the intermediate amide.
Final coupling with 3-methylbutanamide: The intermediate amide is then coupled with 3-methylbutanamide under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted amides and thiol derivatives.
Scientific Research Applications
2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(furan-2-yl)prop-2-enoyl chloride
- (E)-3-(furan-2-yl)-N-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylphenyl]prop-2-enamide
Uniqueness
2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H25N3O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C21H25N3O4/c1-14(2)19(20(22)26)24-21(27)17(13-15-7-4-3-5-8-15)23-18(25)11-10-16-9-6-12-28-16/h3-12,14,17,19H,13H2,1-2H3,(H2,22,26)(H,23,25)(H,24,27)/b11-10+ |
InChI Key |
MOIXOFBAXPHGFF-ZHACJKMWSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
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